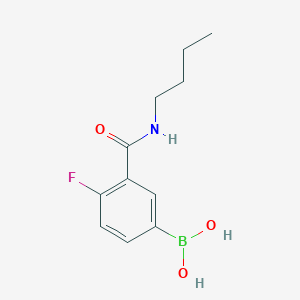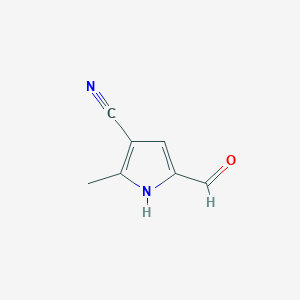
3-(吡啶-3-基)吡啶-3-胺
描述
6-(Pyridin-3-yl)pyridin-3-amine is a chemical compound characterized by its two pyridine rings, which are fused together. This structure imparts unique chemical properties that make it valuable in various scientific and industrial applications.
科学研究应用
6-(Pyridin-3-yl)pyridin-3-amine is used in various scientific research fields, including chemistry, biology, medicine, and industry . Its applications range from serving as a building block in organic synthesis to being a potential therapeutic agent in drug development.
作用机制
Target of Action
Similar compounds have been found to target the pi3k/akt pathway , which plays a crucial role in cell proliferation, cell cycle regulation, and apoptosis .
Mode of Action
Compounds with similar structures have been found to inhibit the pi3k/akt pathway , which could suggest a similar mode of action for 6-(Pyridin-3-yl)pyridin-3-amine.
Biochemical Pathways
Similar compounds have been found to affect the pi3k/akt pathway , which is involved in cell proliferation, cell cycle regulation, and apoptosis .
Pharmacokinetics
Similar compounds have been found to have poor oral bioavailability when their tpsa is greater than 140 a o .
Result of Action
Similar compounds have been found to cause cell cycle arrest and apoptosis .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature .
生化分析
Biochemical Properties
It is known that pyridine compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the pyridine compound and the biomolecules it interacts with.
Cellular Effects
Pyridine compounds can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Understanding these pathways, including any enzymes or cofactors that the compound interacts with, could provide insights into its effects on metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyridin-3-yl)pyridin-3-amine typically involves the reaction of pyridine derivatives under controlled conditions. One common method is the Chichibabin pyridine synthesis , where a pyridine ring is formed by the reaction of an aldehyde with ammonia and acetylene.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized chemical reactions that ensure high yield and purity. These methods often involve the use of catalysts and specific reaction conditions to achieve the desired product.
化学反应分析
Types of Reactions: 6-(Pyridin-3-yl)pyridin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyridine derivatives.
相似化合物的比较
6-(Pyridin-3-yl)pyridin-3-amine is unique due to its fused pyridine rings, which confer distinct chemical properties compared to other similar compounds. Some similar compounds include:
2,6-Bis(pyridin-3-yl)pyridine
3,5-Di(pyridin-3-yl)pyridine
4,4'-Bipyridine
These compounds share structural similarities but differ in their chemical behavior and applications.
属性
IUPAC Name |
6-pyridin-3-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-3-4-10(13-7-9)8-2-1-5-12-6-8/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQALCKYBOJWEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


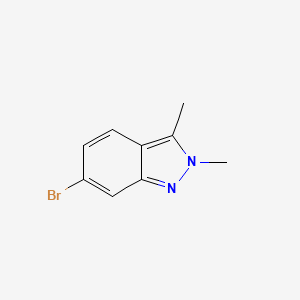

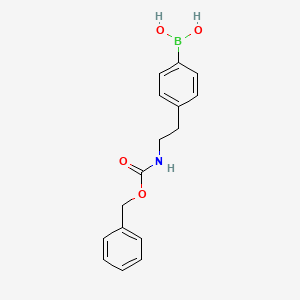
![3-[(1-Ethylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1520056.png)
![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1520058.png)
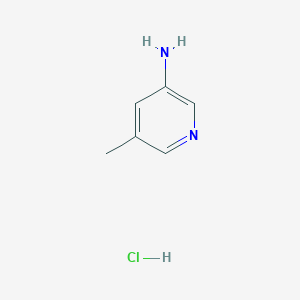

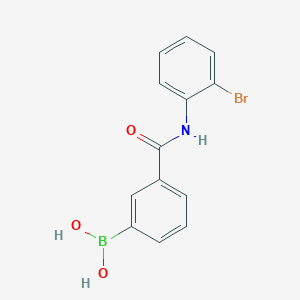
![2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride](/img/structure/B1520063.png)
![1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1520065.png)

